1-Chloro-3,5-diisopropylbenzene

Übersicht

Beschreibung

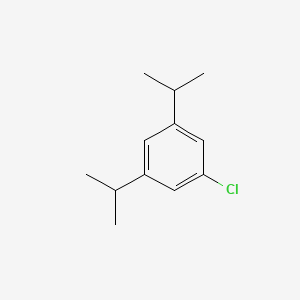

1-Chloro-3,5-diisopropylbenzene is an organic compound with the molecular formula C₁₂H₁₇Cl. It is a chlorinated derivative of diisopropylbenzene, featuring a benzene ring substituted with two isopropyl groups and one chlorine atom. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Chloro-3,5-diisopropylbenzene can be synthesized through the chlorination of diisopropylbenzene. The reaction typically involves the use of chlorine gas (Cl₂) in the presence of a catalyst such as ferric chloride (FeCl₃) under controlled temperature and pressure conditions. The reaction proceeds via electrophilic aromatic substitution, where the chlorine atom replaces a hydrogen atom on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination reactors equipped with advanced control systems to ensure consistent product quality. The process is optimized to maximize yield and minimize by-products, making it cost-effective and efficient for commercial production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Chloro-3,5-diisopropylbenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) are used to oxidize the compound, often under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce the compound.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as hydroxide ions (OH⁻) or alkyl halides, under suitable conditions.

Major Products Formed:

Oxidation: The oxidation of this compound can yield chlorobenzoic acids or other oxidized derivatives.

Reduction: Reduction reactions can produce 1,3,5-triisopropylbenzene or other reduced derivatives.

Substitution: Substitution reactions can lead to the formation of various substituted benzene derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Chemistry

Synthesis of Sterically Hindered Amines

1-Chloro-3,5-diisopropylbenzene is utilized in the synthesis of sterically hindered amines through the Buchwald-Hartwig amination reaction. In this process, it reacts with 2,6-diisopropylaniline in the presence of a palladium catalyst and a phosphine ligand. The reaction conditions can be finely tuned to achieve high yields (up to 99%) of tetra-ortho-substituted diarylamines, demonstrating its effectiveness in producing complex organic molecules.

Polymer Chemistry

Initiator for Radical Polymerization

This compound serves as an initiator in radical polymerization processes. It forms hydroperoxides that are crucial for initiating the polymerization of various monomers. Adjusting parameters such as temperature and concentration allows for control over the polymerization rate and the molecular weight of the resulting polymers. The polymers produced exhibit enhanced thermal stability and mechanical strength due to the unique properties imparted by this compound.

Environmental Science

Monitoring Environmental Impact

The environmental behavior of this compound is studied to assess its potential impact on ecosystems. Advanced detection methods like gas chromatography-mass spectrometry (GC-MS) are employed to analyze environmental samples for this compound. The data obtained contribute to understanding its distribution and fate in the environment, which is essential for risk assessment and management.

Electronics

Manufacturing Electronic Components

In electronics, this compound is explored for its utility in enhancing the dielectric properties of materials used in electronic components. When incorporated into certain materials, it has shown potential improvements in performance metrics such as efficiency and energy consumption.

Chemical Sensors

Development of Sensitive Sensors

This compound is also being investigated for its role in designing chemical sensors that detect specific organic molecules. By incorporating it into sensor materials that change properties upon interaction with target analytes, researchers aim to develop sensitive and selective sensors applicable in industrial, environmental, or biological monitoring contexts.

Pharmaceutical Chemistry

Intermediate in Drug Synthesis

In pharmaceutical chemistry, this compound acts as an intermediate in synthesizing complex drug molecules that require bulky groups for specific biological activities. Its steric properties are advantageous in creating compounds with desired pharmacological profiles .

Wirkmechanismus

The mechanism by which 1-chloro-3,5-diisopropylbenzene exerts its effects depends on the specific reaction or application. In general, its reactivity is influenced by the presence of the chlorine atom, which makes the benzene ring more susceptible to electrophilic attack. The isopropyl groups provide steric hindrance, affecting the orientation and outcome of reactions.

Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes, receptors, and other biomolecules. Its pathways involve complex biochemical processes that are studied to understand its role in different applications.

Vergleich Mit ähnlichen Verbindungen

1-Chloro-2,4-diisopropylbenzene

1-Chloro-2,6-diisopropylbenzene

1,3,5-Triisopropylbenzene

1-Chloro-4-isopropylbenzene

Biologische Aktivität

1-Chloro-3,5-diisopropylbenzene, a chlorinated aromatic compound, has garnered attention in various fields of research due to its potential biological activities. This article explores its mechanisms of action, biochemical interactions, and implications for health and the environment.

This compound has the following chemical structure:

- Chemical Formula : C12H17Cl

- CAS Number : 87945-06-0

This compound is characterized by a chlorine atom attached to a benzene ring that also has two isopropyl groups at the 3 and 5 positions. Its hydrophobic nature influences its biological activity, particularly in lipid-rich environments.

Target Interactions

The biological activity of this compound is primarily attributed to its interaction with cellular membranes and proteins. As a chlorinated hydrocarbon, it can disrupt lipid bilayers, leading to altered membrane fluidity and integrity. This disruption may affect cellular signaling pathways and metabolic processes.

Biochemical Pathways

The compound's interactions with cytochrome P450 enzymes are significant for its metabolism. These enzymes facilitate the oxidation of the compound, leading to the formation of reactive metabolites that can interact with proteins and nucleic acids, potentially causing toxicity or altering gene expression .

Toxicological Studies

Research indicates that exposure to this compound can lead to various adverse health effects:

Animal Models

In animal studies, varying dosages of this compound have demonstrated dose-dependent effects:

- Low Doses : Mild oxidative stress and transient changes in gene expression.

- High Doses : Significant toxicity resulting in liver damage and neurotoxic effects. Threshold effects were observed where certain dosages led to a sudden increase in adverse outcomes .

Environmental Impact

Research has also explored the environmental persistence of this compound. Its hydrophobic nature allows it to accumulate in lipid-rich tissues of organisms, raising concerns about bioaccumulation and long-term ecological effects. Studies indicate that chlorinated hydrocarbons can disrupt endocrine systems in wildlife .

Summary of Biological Activity

| Biological Activity | Observations |

|---|---|

| Membrane Disruption | Alters lipid bilayer integrity |

| Enzyme Interaction | Modulates cytochrome P450 activity |

| Oxidative Stress | Induces reactive oxygen species (ROS) production |

| Neurotoxicity | Affects cognitive functions in animal models |

| Potential Carcinogenicity | Forms DNA adducts similar to other chlorinated compounds |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Chloro-3,5-diisopropylbenzene, and how are reaction conditions optimized?

- Methodological Answer : A common approach involves halogenation of 3,5-diisopropylbenzene derivatives. For example, chlorination using LiAlH4-mediated reductions or Friedel-Crafts alkylation followed by selective chlorination. Key parameters include solvent choice (e.g., THF for LiAlH4 reactions), temperature control (reflux at ~66°C), and stoichiometric ratios of reducing agents. Post-synthesis purification via fractional distillation (e.g., bp 55–58°C at 0.25 mm Hg) ensures high yields (~85%) . Optimization requires monitoring by TLC or GC-MS to track intermediate formation.

Q. How is this compound characterized structurally, and what spectral data are critical?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is pivotal. For example, the singlet at δ 8.85 ppm in -NMR corresponds to three equivalent protons in a symmetric aromatic environment, while δ 8.20–7.60 ppm (multiplet) indicates deshielded protons near electron-withdrawing groups. -NMR peaks at ~140–145 ppm confirm aromatic carbons adjacent to chlorine. IR spectroscopy (C-Cl stretch at ~550–650 cm) and mass spectrometry (m/z ≈ 212 for M) further validate purity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, PPE (nitrile gloves, lab coat, safety goggles), and avoid skin/eye contact. Storage in airtight containers under inert gas (e.g., N) minimizes degradation. Disposal requires neutralization with NaOH (15%) followed by incineration in compliance with federal regulations. Note: Prolonged storage may increase toxicity due to decomposition, necessitating periodic SDS updates .

Advanced Research Questions

Q. How does the steric bulk of isopropyl groups influence the reactivity of this compound in electrophilic substitution?

- Methodological Answer : The 3,5-diisopropyl substituents create steric hindrance, directing electrophiles to the para position. Computational modeling (DFT) can predict regioselectivity by analyzing LUMO distribution. Experimental validation involves nitration or sulfonation reactions followed by HPLC analysis to quantify para/meta product ratios. For example, >90% para-selectivity is observed in nitration due to steric blockade of meta positions .

Q. What mechanistic insights explain the thermal rearrangement of this compound derivatives?

- Methodological Answer : Rearrangement pathways (e.g., Wagner-Meerwein shifts) are studied via -labeling or deuterium isotope effects. For instance, heating 1-chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ol in DMF with NaH triggers a hydride shift, forming bicyclic alcohols. Kinetic studies (Arrhenius plots) and -NMR track transition states, revealing activation energies (~80–100 kJ/mol) .

Q. How can contradictory data on chlorination efficiency in diisopropylbenzene systems be resolved?

- Methodological Answer : Discrepancies in yields (e.g., 63% vs. 85%) arise from varying chlorination agents (SOCl, Cl/FeCl) or solvent polarity. Systematic comparison using DOE (Design of Experiments) identifies optimal conditions: Cl/FeCl in CHCl at 0°C maximizes selectivity. Contradictions in spectral data (e.g., -NMR shifts) require cross-validation with high-field instruments (≥500 MHz) .

Q. What strategies mitigate degradation during long-term storage of this compound?

- Methodological Answer : Degradation pathways (hydrolysis, oxidation) are minimized by storing under argon at –20°C in amber glass. Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring quantify impurity profiles. Adding stabilizers (e.g., BHT at 0.1% w/w) reduces free radical formation. Purity thresholds (<98%) trigger reprocessing via silica gel chromatography .

Eigenschaften

IUPAC Name |

1-chloro-3,5-di(propan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17Cl/c1-8(2)10-5-11(9(3)4)7-12(13)6-10/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPBANLIWUXUPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)Cl)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40236705 | |

| Record name | 1-Chloro-3,5-diisopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87945-06-0 | |

| Record name | 1-Chloro-3,5-diisopropylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087945060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3,5-diisopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.